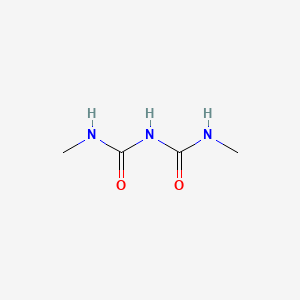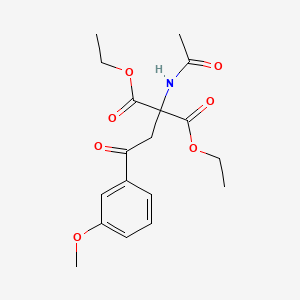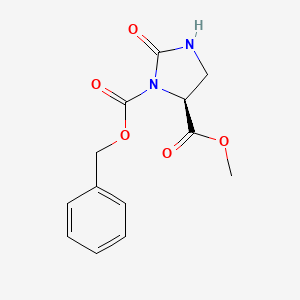
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester
概要
説明
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is a chiral compound used in organic synthesis. It features a proline backbone with two protective groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These protective groups are crucial in multi-step synthesis processes, particularly in peptide synthesis, where they protect the amino and carboxyl groups from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of proline is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a methyl ester using methanol and a catalyst such as sulfuric acid.
Protection of the Secondary Amino Group: The secondary amino group is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes:
Batch Processing: Sequential addition of reagents and solvents in controlled environments.
Continuous Flow Synthesis: A more efficient method where reagents are continuously fed into the reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of protective groups under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the Boc or Cbz groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protective groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Cbz removal.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Proline Derivatives: Resulting from the removal of Boc and Cbz groups.
Substituted Proline Derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: Used in the synthesis of pharmaceutical compounds.
Biological Studies: Investigating the role of proline derivatives in biological systems.
Industrial Applications: Used in the production of fine chemicals and intermediates.
作用機序
The mechanism of action of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester involves the protection and deprotection of functional groups. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation. These protective groups prevent unwanted reactions during multi-step synthesis processes, ensuring the integrity of the final product.
類似化合物との比較
Similar Compounds
(2S,4S)-4-(Fmoc-amino)-1-Cbz-proline methyl ester: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.
(2S,4S)-4-(Boc-amino)-1-Fmoc-proline methyl ester: Uses Fmoc instead of Cbz.
Uniqueness
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is unique due to its dual protective groups, which offer orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly versatile in organic synthesis.
特性
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVPIDBHIWJLK-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)

![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)







![8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione](/img/structure/B3108772.png)
